Home > Products > Screening Compounds P128445 > Allyl methyl disulfide
Allyl methyl disulfide - 2179-58-0

Allyl methyl disulfide

Catalog Number: EVT-312014
CAS Number: 2179-58-0
Molecular Formula: C4H8S2
Molecular Weight: 120.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Allyl methyl disulfide (AMDS) is an organosulfur compound predominantly found in garlic (Allium sativum L.) [, , , , , , , ]. It belongs to a class of compounds known as allyl sulfides, characterized by the presence of one or more allyl groups (-CH2-CH=CH2) attached to a sulfur atom []. AMDS is a key contributor to the characteristic pungent odor of garlic [, , ]. Scientific research has focused on AMDS due to its diverse biological activities, including potential anticarcinogenic, antioxidant, and antimicrobial properties [, , , , , , ].

Diallyl Disulfide

Compound Description: Diallyl disulfide is an organosulfur compound known for its pungent odor and presence in garlic. It exhibits various biological activities, including anticarcinogenic, antimicrobial, and antioxidant effects [, ].

Allyl Mercaptan

Compound Description: Allyl mercaptan, also known as 2-propene-1-thiol, is another organosulfur compound contributing to garlic's characteristic odor. It is volatile and known for its potent aroma [].

Allyl Methyl Sulfide

Compound Description: Allyl methyl sulfide is a volatile organosulfur compound found in garlic, contributing to its characteristic odor. It is notable for its persistence in breath after garlic consumption [, ].

Relevance: Structurally, Allyl methyl sulfide is similar to Allyl methyl disulfide but lacks the disulfide (S-S) bond. This difference leads to a unique metabolic pathway, making Allyl methyl sulfide the primary source of garlic breath several hours after ingestion, unlike Allyl methyl disulfide, which is rapidly metabolized [].

Allyl Methyl Trisulfide

Compound Description: Allyl methyl trisulfide, an organosulfur compound, is found in garlic and contributes to its pungent aroma []. It exhibits potent inhibitory activity against benzo[a]pyrene-induced neoplasia [].

Dimethyl Disulfide

Compound Description: Dimethyl disulfide is a volatile organosulfur compound with a strong, unpleasant odor. It is found in various foods, including garlic [].

Diallyl Trisulfide

Compound Description: Diallyl trisulfide, an organosulfur compound found in garlic, contributes significantly to its aroma and flavor []. It exhibits potent inhibitory effects against benzo[a]pyrene-induced neoplasia, particularly in the forestomach [].

Methyl Propyl Disulfide

Compound Description: Methyl propyl disulfide, an organosulfur compound, is found in various Allium species and contributes to their characteristic odor [].

Dipropyl Disulfide

Compound Description: Dipropyl disulfide, an organosulfur compound, is found in Allium species and contributes to their characteristic odor [].

Overview

Allyl methyl disulfide is an organosulfur compound primarily derived from garlic and other Allium species. It is recognized for its distinctive odor and potential health benefits, including antimicrobial properties and roles in metabolic processes. This compound is classified as a volatile sulfur compound, which contributes to the characteristic flavors and aromas associated with garlic.

Source

Allyl methyl disulfide is primarily sourced from garlic (Allium sativum) and is produced during the metabolism of sulfur-containing compounds found in these plants. It is a product of the enzymatic conversion of alliin to allicin, which further decomposes into various sulfur compounds, including allyl methyl disulfide and diallyl disulfide .

Classification

Allyl methyl disulfide belongs to the class of organosulfur compounds. It is characterized by its disulfide structure, which consists of two sulfur atoms bonded to a carbon chain containing an allyl group. This classification highlights its chemical properties and biological activities, particularly in relation to its role in food flavoring and potential therapeutic effects.

Synthesis Analysis

Methods

The synthesis of allyl methyl disulfide can occur through several methods, primarily focusing on the extraction from garlic or synthetic pathways involving sulfur chemistry.

  1. Extraction from Garlic: The most common method involves the enzymatic breakdown of alliin in garlic, leading to the formation of allicin, which can further decompose into allyl methyl disulfide.
  2. Chemical Synthesis: Laboratory synthesis may involve reactions between allyl mercaptan and sulfur dichloride or similar reagents under controlled conditions .

Technical Details

In laboratory settings, the synthesis can be optimized by controlling temperature, pressure, and concentration of reactants. For example, temperatures around 140°C are often used for effective separation during gas chromatography analysis .

Molecular Structure Analysis

Structure

Allyl methyl disulfide has a molecular formula of C₄H₈S₂. Its structure features:

  • An allyl group (C₃H₅) attached to a methyl disulfide moiety (S₂).
  • The molecular structure can be represented as follows:
CH2=CHCH2SSCH3\text{CH}_2=CH-CH_2-S-S-CH_3

Data

  • Molecular Weight: 120.18 g/mol
  • Boiling Point: Approximately 100°C
  • Density: 1.10 g/cm³ at 20°C
Chemical Reactions Analysis

Reactions

Allyl methyl disulfide undergoes various chemical reactions, particularly oxidation and reduction processes.

  1. Oxidation with Hydrogen Peroxide: Allyl methyl disulfide reacts with hydrogen peroxide through multiple pathways, resulting in oxidized products such as sulfoxides and sulfones .
  2. Thermal Decomposition: When subjected to heat, allyl methyl disulfide can decompose into simpler sulfur compounds.

Technical Details

The reaction mechanisms often involve free radical intermediates, which play a crucial role in determining the products formed during oxidation.

Mechanism of Action

Process

The mechanism by which allyl methyl disulfide exerts its biological effects includes:

  1. Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits growth by interfering with metabolic processes.
  2. Antioxidant Properties: The compound may scavenge free radicals, contributing to its protective effects against oxidative stress .

Data

Studies have shown that allyl methyl disulfide exhibits significant antibacterial activity against pathogens such as Escherichia coli, highlighting its potential use in food preservation and therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic garlic-like smell
  • Solubility: Soluble in organic solvents but less soluble in water.

Chemical Properties

  • Reactivity: Reactive towards nucleophiles due to the presence of sulfur atoms.
  • Stability: Relatively stable under normal conditions but sensitive to heat and light.

Relevant data indicate that the compound's volatility makes it significant in flavoring applications while also posing challenges for storage and handling .

Applications

Scientific Uses

Allyl methyl disulfide has several applications in both culinary and scientific fields:

  1. Flavoring Agent: Used extensively in food products for its strong flavor profile.
  2. Antimicrobial Agent: Investigated for use in food preservation due to its ability to inhibit microbial growth.
  3. Health Research: Studied for potential health benefits related to cardiovascular health and cancer prevention due to its antioxidant properties .

Properties

CAS Number

2179-58-0

Product Name

Allyl methyl disulfide

IUPAC Name

3-(methyldisulfanyl)prop-1-ene

Molecular Formula

C4H8S2

Molecular Weight

120.2 g/mol

InChI

InChI=1S/C4H8S2/c1-3-4-6-5-2/h3H,1,4H2,2H3

InChI Key

XNZOTQPMYMCTBZ-UHFFFAOYSA-N

SMILES

CSSCC=C

Synonyms

allyl methyl disulfide

Canonical SMILES

CSSCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.